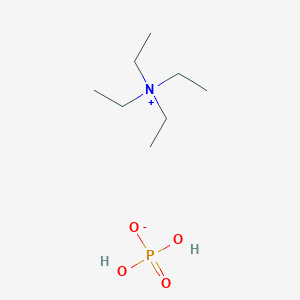
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-1,4-benzoxazin-3(4H)-one and fluorinated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetone and catalysts to facilitate the reaction.
Purification: The crude product is purified through recrystallization using solvents like n-heptane to obtain a high-purity final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate and borohydride are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is used in several scientific research fields:
Wirkmechanismus
The mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction is facilitated by the presence of bromine and fluorine atoms, which enhance the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one
Uniqueness
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C11H11BrFNO2 |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
6-bromo-8-fluoro-4-propan-2-yl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-6(2)14-9-4-7(12)3-8(13)11(9)16-5-10(14)15/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
RPXRKEORKFYUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)COC2=C1C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)






![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)



![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)

